Conformational Ensemble Size: 2,2,4-Trimethylhexane Exhibits Three Distinct Conformations Versus Two for 2,2,3-Trimethylhexane
Infrared and Raman spectroscopic analysis combined with normal coordinate calculations reveals that 2,2,4-trimethylhexane populates three spectroscopically distinct conformations, whereas the positional isomer 2,2,3-trimethylhexane exists in only two conformations. This difference arises from the unique steric environment around the C2–C3 bond in the 2,2,4-isomer, which generates an additional stable rotamer [1].
| Evidence Dimension | Number of observed conformations (vibrational spectroscopy) |
|---|---|
| Target Compound Data | 3 conformations |
| Comparator Or Baseline | 2,2,3-Trimethylhexane: 2 conformations |
| Quantified Difference | +1 conformation (50% increase in conformational space) |
| Conditions | IR and Raman spectroscopy; normal coordinate calculations with 33-parameter modified valence force field |
Why This Matters
A larger conformational ensemble directly impacts entropy-driven properties (e.g., heat capacity, solvation free energy) and makes 2,2,4-trimethylhexane a more demanding benchmark for computational conformational sampling algorithms.
- [1] Crowder, G. A., et al. (1986). Conformational analysis of 2,2,3-trimethylhexane and 2,2,4-trimethylhexane. Journal of Molecular Structure, 142, 121–124. https://www.sciencedirect.com/science/article/pii/0022286086870302 View Source
